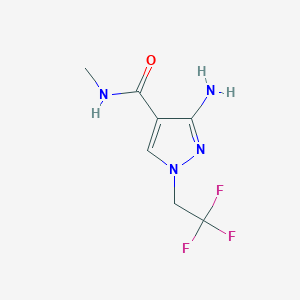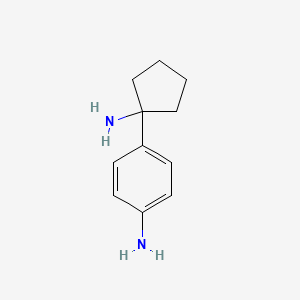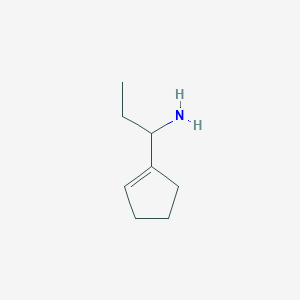
(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amino group attached to a propanoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by an amino group.
Esterification: The final step involves the esterification of the amino-quinoline derivative with ethyl propanoate under acidic conditions to form ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE can undergo oxidation reactions, where the amino group or the quinoline ring is oxidized to form various products.
Reduction: The compound can be reduced to form derivatives with different oxidation states, such as the reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimalarial, antimicrobial, and anticancer activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound may be used in the development of new materials, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the amino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities.
Tetrahydroquinoline: A reduced derivative of quinoline with different chemical properties.
The uniqueness of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
ethyl (3R)-3-amino-3-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)8-12(15)11-7-10-5-3-4-6-13(10)16-9-11/h3-7,9,12H,2,8,15H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
LHXLIPYYKOVEJT-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C1=CC2=CC=CC=C2N=C1)N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC2=CC=CC=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735040.png)
![4-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11735049.png)

![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)
![N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11735069.png)
![2-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B11735072.png)



![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735095.png)
![5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)
![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)
![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
